6-chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine
Overview
Description
6-chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C13H22ClN3 and its molecular weight is 255.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
, which suggests that it may interact with biological targets in a manner similar to other pyrimidine derivatives. For instance, some pyrimidine derivatives are known to target Mycobacterium tuberculosis .
Mode of Action
As a pyrimidine derivative, it may interact with its targets by binding to specific enzymes or receptors, thereby modulating their activity
Pharmacokinetics
. Therefore, it is not possible to provide a detailed outline of these properties at this time. Future research should aim to investigate these aspects to understand the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
As a member of the pyrimidine family, it may exert effects similar to other pyrimidine derivatives, which can include modulation of enzyme activity, alteration of cellular signaling pathways, or interference with nucleotide metabolism
Action Environment
. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity. Future research should aim to investigate these aspects to optimize the use of this compound in various applications.
Biochemical Analysis
Cellular Effects
The effects of 6-chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate specific signaling pathways that are critical for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are critical for metabolic processes. These interactions can influence metabolic flux and alter metabolite levels within the cell. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas, influencing its distribution and activity within the cell .
Properties
IUPAC Name |
6-chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3/c1-4-6-7-11(5-2)9-15-13-8-12(14)16-10(3)17-13/h8,11H,4-7,9H2,1-3H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYODQPJLWJKISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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